molecular formula C16H17BrO3 B5224588 1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene

1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B5224588
M. Wt: 337.21 g/mol
InChI Key: CKLJTYXBWCSTJR-UHFFFAOYSA-N
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Description

1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-(3-methoxyphenoxy)propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene typically involves the following steps:

    Bromination: The starting material, 4-hydroxybenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.

    Etherification: The brominated intermediate is then reacted with 3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired product through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Pharmaceuticals: It is explored for its potential use in the synthesis of biologically active compounds.

    Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: It can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It can modulate signaling pathways, metabolic pathways, or gene expression, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methoxybenzene: Similar structure but lacks the 3-(3-methoxyphenoxy)propoxy group.

    4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene: Similar structure with slight variations in the substitution pattern.

Uniqueness

1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to the presence of both bromine and the 3-(3-methoxyphenoxy)propoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

1-bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-18-15-4-2-5-16(12-15)20-11-3-10-19-14-8-6-13(17)7-9-14/h2,4-9,12H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJTYXBWCSTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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